molecular formula C11H13N B14486190 2,3,4,6-Tetramethylbenzonitrile CAS No. 64648-35-7

2,3,4,6-Tetramethylbenzonitrile

Cat. No.: B14486190
CAS No.: 64648-35-7
M. Wt: 159.23 g/mol
InChI Key: RTDYJMVRCUQPLV-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethylbenzonitrile is an organic compound with the molecular formula C11H13N It is a derivative of benzonitrile, characterized by the presence of four methyl groups attached to the benzene ring at positions 2, 3, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetramethylbenzonitrile typically involves the nitration of 2,3,4,6-tetramethylbenzene followed by a dehydration process. One common method includes the reaction of 2,3,4,6-tetramethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetramethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrile group directs incoming substituents to the meta positions relative to itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly employed.

Major Products:

    Oxidation: Tetramethylbenzoic acid derivatives.

    Reduction: Tetramethylbenzylamine derivatives.

    Substitution: Various substituted tetramethylbenzonitrile derivatives.

Scientific Research Applications

2,3,4,6-Tetramethylbenzonitrile has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetramethylbenzonitrile largely depends on its chemical reactivity. The nitrile group can participate in various chemical transformations, influencing the compound’s interactions with other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

    2,3,5,6-Tetramethylbenzonitrile: Similar structure but different substitution pattern.

    2,4,6-Trimethylbenzonitrile: Lacks one methyl group compared to 2,3,4,6-Tetramethylbenzonitrile.

    Benzonitrile: The parent compound without any methyl substitutions.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of four methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from other benzonitrile derivatives .

Properties

CAS No.

64648-35-7

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2,3,4,6-tetramethylbenzonitrile

InChI

InChI=1S/C11H13N/c1-7-5-8(2)11(6-12)10(4)9(7)3/h5H,1-4H3

InChI Key

RTDYJMVRCUQPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C#N)C

Origin of Product

United States

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